2-Hydroxycyclopentane-1-carboxylic acid
Description
2-Hydroxycyclopentane-1-carboxylic acid (C₆H₁₀O₃, molecular weight: 130.14 g/mol) is a cyclopentane derivative featuring hydroxyl (-OH) and carboxylic acid (-COOH) groups at the 2- and 1-positions, respectively. The compound is synthesized via multi-step routes, including cyanohydrin formation from cyclopentanone, dehydration to 1-cyanocyclopentene, and subsequent hydrolysis to yield cyclopentene carboxylic acid intermediates .
This compound serves as a structural motif in pharmaceuticals, notably in the antiviral drug peramivir, where it forms part of the core structure . Its hydroxyl and carboxylic acid groups enable hydrogen bonding and metal coordination, making it a versatile intermediate in organic and medicinal chemistry.
Properties
IUPAC Name |
2-hydroxycyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHGSWURBGPKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81887-89-0 | |
| Record name | 2-hydroxycyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes selective oxidation under controlled conditions:
-
Ketone Formation : Oxidation with CrO₃ or KMnO₄ converts the hydroxyl group to a ketone, yielding cyclopentanone-1-carboxylic acid.
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Aldehyde Formation : Mild oxidizing agents like pyridinium chlorochromate (PCC) produce cyclopentane-1-carbaldehyde-1-carboxylic acid.
Reagents & Conditions
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| KMnO₄ (acidic) | Cyclopentanone-1-carboxylic acid | 65–75 |
| PCC (CH₂Cl₂) | Cyclopentane-1-carbaldehyde-1-carboxylic acid | 50–60 |
Reduction Reactions
The carboxylic acid group can be reduced to an alcohol:
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LiAlH₄ Reduction : Forms 2-hydroxycyclopentane-1-methanol.
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Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ pressure yields cyclopentanol derivatives.
Mechanistic Pathway
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Protonation of the carboxyl oxygen.
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Hydride attack on the carbonyl carbon.
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions:
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Halogenation : Treatment with HBr or HI replaces -OH with -Br or -I, forming 2-bromo/iodo derivatives.
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Hell-Volhard-Zelinskii Reaction : Bromination at the α-position using Br₂/PBr₃ generates α-bromo-2-hydroxycyclopentane-1-carboxylic acid .
Example Reaction
Esterification and Amide Formation
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Fischer Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl 2-hydroxycyclopentane-1-carboxylate .
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Amide Synthesis : Using DCC (dicyclohexylcarbodiimide), the acid couples with amines to yield amides .
Reaction Conditions Comparison
| Reaction Type | Reagent | Product |
|---|---|---|
| Esterification | MeOH/H₂SO₄ | Methyl ester |
| Amide Formation | DCC + RNH₂ | Substituted amide |
Decarboxylation and Ring-Opening
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Thermal Decarboxylation : Heating above 150°C releases CO₂, forming cyclopentanol.
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Oxidative Ring-Opening : Strong oxidizers like HNO₃ cleave the cyclopentane ring, yielding linear dicarboxylic acids.
Stereochemical Influence on Reactivity
The (1R,2R) configuration impacts reaction outcomes:
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Enzymatic Interactions : The hydroxyl and carboxyl groups engage in hydrogen bonding with chiral active sites, enhancing enantioselectivity in biocatalytic reactions .
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Crystal Packing : Hydrogen-bonded dimers in the solid state affect solubility and thermal stability .
Comparative Reactivity with Analogues
| Property | 2-Hydroxycyclopentane-1-carboxylic acid | Cyclohexane Analogue |
|---|---|---|
| Oxidation Rate (KMnO₄) | Faster (strain in cyclopentane) | Slower |
| Melting Point | 112–114°C | 98–100°C |
| Solubility (H₂O) | 8.3 g/L | 5.1 g/L |
Comparison with Similar Compounds
1-Amino-2-hydroxycyclopentane-carboxylic Acid (C₆H₁₁NO₃)
- Structure: Features an additional amino (-NH₂) group at the 1-position.
- Biological Relevance: Acts as an analog of serine and threonine, mimicking their α-amino and γ-hydroxyl configurations. Potential applications include antimetabolite therapy and chemotherapeutic agents .
- Synthesis : Produced via stereoselective hydroxylation of cyclopentene carboxylic acid intermediates, similar to methods used for threonine .
Cycloleucine (1-Aminocyclopentanecarboxylic Acid, C₆H₁₁NO₂)
- Structure: Lacks the hydroxyl group but retains the cyclopentane backbone with an amino group.
- Applications : Established antitumor agent, effective against leukemia and acne .
- Key Difference : Absence of hydroxyl group reduces polarity compared to 2-hydroxycyclopentane-1-carboxylic acid, impacting solubility and bioavailability.
Derivatives with Alternative Substituents
1-Cyanocyclopentanecarboxylic Acid (C₇H₉NO₂)
- Structure: Substitutes hydroxyl with a cyano (-CN) group.
- Reactivity : The nitrile group facilitates nucleophilic additions, enabling diverse synthetic transformations (e.g., hydrolysis to carboxylic acids) .
- Hazards : Classified as acutely toxic (H302), skin/eye irritant (H315, H319), and respiratory irritant (H335) .
2-(2-Methylbenzoyl)cyclopentane-1-carboxylic Acid (C₁₄H₁₆O₃)
- Structure : Incorporates a benzoyl substituent at the 2-position.
- Applications : Used in intermediate synthesis for pharmaceuticals; stereoisomers (cis/trans) exhibit distinct physicochemical properties .
Stereochemical Variants
The (1R,2S)-stereoisomer of 2-hydroxycyclopentane-1-carboxylic acid is a key chiral building block. Enantiomeric purity is critical for drug efficacy, as seen in peramivir, where stereochemistry dictates binding affinity to neuraminidase enzymes in influenza viruses .
Data Table: Comparative Analysis
Research Findings and Key Contrasts
- Synthetic Challenges: 2-Hydroxycyclopentane-1-carboxylic acid derivatives, such as 1-amino-2-hydroxycyclopentane-carboxylic acid, show instability during diazotization, limiting routes to dihydroxy analogs . In contrast, 1-cyanocyclopentanecarboxylic acid’s nitrile group enables robust synthetic flexibility .
- Biological Activity: Peramivir’s antiviral efficacy stems from its hydroxyl and guanidino groups, which enhance neuraminidase inhibition . Cycloleucine’s antitumor activity, however, relies on amino group-mediated interference with amino acid metabolism .
- Safety Profile: 1-Cyanocyclopentanecarboxylic acid poses significant handling risks (e.g., respiratory irritation), whereas 2-hydroxycyclopentane-1-carboxylic acid and its derivatives are generally safer in controlled settings .
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